Cas no 923196-02-5 (3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

3-Fluoro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a fluorinated benzamide derivative with a pyridazinone core, exhibiting potential as a biologically active compound. Its structure combines a 3-fluorobenzamide moiety with a substituted dihydropyridazinone scaffold, which may confer selective binding properties in medicinal chemistry applications. The presence of the 4-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability. The compound’s rigid heterocyclic framework and fluorine substitution suggest utility in drug discovery, particularly in targeting enzymes or receptors where electronic and steric modulation are critical. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in pharmaceutical research.
3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide structure
923196-02-5 structure
Product Name:3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide
CAS No:923196-02-5
MF:C20H18FN3O3
MW:367.373628139496
CID:5855641
PubChem ID:16820320
Update Time:2025-05-25

3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
    • 3-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
    • 3-fluoro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
    • 923196-02-5
    • F2236-0121
    • AKOS024629926
    • AB00678117-01
    • 3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide
    • Inchi: 1S/C20H18FN3O3/c1-27-17-7-5-14(6-8-17)18-9-10-19(25)24(23-18)12-11-22-20(26)15-3-2-4-16(21)13-15/h2-10,13H,11-12H2,1H3,(H,22,26)
    • InChI Key: TUEKGXMLRRSSQW-UHFFFAOYSA-N
    • SMILES: C(NCCN1N=C(C2=CC=C(OC)C=C2)C=CC1=O)(=O)C1=CC=CC(F)=C1

Computed Properties

  • Exact Mass: 367.13321961g/mol
  • Monoisotopic Mass: 367.13321961g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 599
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 71Ų

3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide Pricemore >>

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Additional information on 3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide

3-Fluoro-N-{2-3-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Ylethyl}Benzamide: A Comprehensive Overview

The compound with CAS No. 923196-02-5, known as 3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structural features, which include a fluorobenzamide moiety and a dihydropyridazine ring system. The presence of these functional groups makes it a subject of interest in drug discovery, material science, and synthetic chemistry.

Recent studies have highlighted the importance of dihydropyridazine derivatives in medicinal chemistry due to their ability to modulate biological targets such as kinases and proteases. The 4-methoxyphenyl group attached to the dihydropyridazine ring adds further complexity to the molecule, potentially enhancing its pharmacokinetic properties. This compound has been explored in the context of anticancer drug development, where it has shown promising results in inhibiting specific enzymes involved in tumor progression.

The synthesis of 3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide involves a multi-step process that combines principles of organic synthesis, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring its suitability for advanced biological assays.

In terms of applications, this compound has been utilized in the development of bioactive materials for drug delivery systems. Its ability to form stable complexes with biomolecules makes it a valuable tool in nanotechnology and biotechnology. Furthermore, the fluorobenzamide group contributes to its hydrophobicity, which is advantageous in designing drugs with improved bioavailability.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various protein targets. Molecular docking studies have revealed that the dihydropyridazine ring plays a critical role in determining its interaction with biological receptors. These insights are paving the way for the design of more potent and selective derivatives.

The study of 3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide continues to be an active area of research, with ongoing investigations into its potential as an anticancer agent, anti-inflammatory drug, and neuroprotective compound. Its unique combination of structural features and functional groups positions it as a versatile molecule with broad applications across multiple disciplines.

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